molecular formula C8H6ClFO2 B13206934 Carbonochloridic acid, 3-fluoro-4-methylphenyl ester CAS No. 331746-01-1

Carbonochloridic acid, 3-fluoro-4-methylphenyl ester

Cat. No.: B13206934
CAS No.: 331746-01-1
M. Wt: 188.58 g/mol
InChI Key: PGDFCHNNAVSRBC-UHFFFAOYSA-N
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Description

Its structure consists of a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, bonded to a chlorocarbonyl group (Cl–CO–O–) . Chloroformates, in general, are highly reactive acylating agents used in organic synthesis for introducing protecting groups, forming carbonates, or synthesizing pharmaceuticals .

Properties

CAS No.

331746-01-1

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6ClFO2/c1-5-2-3-6(4-7(5)10)12-8(9)11/h2-4H,1H3

InChI Key

PGDFCHNNAVSRBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-fluoro-4-methylphenyl chloroformate can be synthesized through the reaction of 3-fluoro-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 3-fluoro-4-methylphenyl chloroformate involves the continuous flow of phosgene gas into a solution of 3-fluoro-4-methylphenol in an inert solvent. The reaction is conducted under controlled temperature and pressure conditions to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: Reacts with amines to form carbamates.

    Esterification: Reacts with alcohols to form carbonates.

    Hydrolysis: Reacts with water to form 3-fluoro-4-methylphenol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates.

    Alcohols: Used in the formation of carbonates.

    Water: Used in hydrolysis reactions.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    3-fluoro-4-methylphenol: Formed from hydrolysis.

Scientific Research Applications

3-fluoro-4-methylphenyl chloroformate is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a reagent for the synthesis of carbamates and carbonates.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: Used in the production of pesticides and herbicides.

    Analytical Chemistry: Serves as a derivatization agent for the analysis of amino acids and other compounds by gas chromatography-mass spectrometry.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. This results in the formation of carbamates or carbonates, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Esters

Structural and Electronic Comparisons

The reactivity and applications of chloroformates depend on their substituents. Below is a comparative analysis of key analogs:

Table 1: Key Chloroformate Esters and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Applications References
3-Fluoro-4-methylphenyl ester 3-F, 4-CH₃ on phenyl C₈H₆ClFO₂ High electrophilicity due to electron-withdrawing F; used in peptide coupling or drug synthesis.
Ethyl ester –C₂H₅ (alkyl) C₃H₅ClO₂ Lower boiling point (61°C flash point); common in Schotten-Baumann reactions.
9H-Fluoren-9-ylmethyl ester (FMOC-Cl) Bulky fluorenylmethyl group C₁₅H₁₁ClO₂ Used for amine protection in peptide synthesis; steric hindrance slows hydrolysis.
4-Methoxyphenyl ester 4-OCH₃ on phenyl C₈H₇ClO₃ Electron-donating OCH₃ reduces electrophilicity; used in controlled acylation reactions.
Chloromethyl ester –CH₂Cl (alkyl) C₂H₂Cl₂O₂ High toxicity; decomposes in water; industrial applications limited by hazards.
Allyl ester –CH₂CH=CH₂ (alkyl) C₄H₅ClO₂ Moderate reactivity (flash point 31°C); used in polymer chemistry.

Reactivity and Stability

  • Electronic Effects : The 3-fluoro group in the target compound withdraws electrons via inductive effects, increasing the electrophilicity of the carbonyl carbon compared to alkyl esters (e.g., ethyl or allyl) . However, the 4-methyl group donates electrons slightly, creating a balance that may enhance selectivity in nucleophilic reactions.
  • Hydrolysis Sensitivity : Aryl chloroformates (e.g., 3-fluoro-4-methylphenyl and 4-methoxyphenyl esters) are generally more resistant to hydrolysis than alkyl analogs like ethyl or chloromethyl esters due to steric and electronic stabilization .
  • Thermal Stability : Bulky substituents (e.g., FMOC-Cl’s fluorenyl group) reduce thermal decomposition rates, whereas smaller alkyl esters (e.g., ethyl) are more volatile and prone to degradation .

Research Findings and Data

Kinetic Studies

  • highlights that hydrolysis rates of chloroformates depend on substituent effects. For example, electron-withdrawing groups (e.g., F) accelerate acid-catalyzed hydrolysis, while bulky groups (e.g., FMOC) slow it down .
  • The target compound’s hydrolysis in aqueous HCl likely follows bimolecular mechanisms, similar to 4-chloro-3-methylphenyl phosphate esters .

Spectroscopic Data

  • While specific spectral data for the 3-fluoro-4-methylphenyl ester is absent, analogs like FMOC-Cl and ethyl chloroformate show characteristic IR peaks at ~1770–1810 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons .

Biological Activity

Overview of Carbonochloridic Acid, 3-Fluoro-4-Methylphenyl Ester

Chemical Structure and Properties
this compound, is an organic compound characterized by its ester functional group. The presence of a fluorine atom on the aromatic ring can influence its biological activity and chemical reactivity. Esters are generally known for their varied applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Pharmacological Properties

Research indicates that compounds with similar structures to carbonochloridic acid can exhibit a range of biological activities:

  • Antimicrobial Activity : Many esters show potential as antimicrobial agents. For example, studies have demonstrated that certain aromatic esters possess significant antibacterial properties, which could be relevant for carbonochloridic acid derivatives.
  • Anticancer Activity : Some fluorinated compounds have been investigated for their anticancer properties. The introduction of fluorine can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells.

Toxicological Profile

The toxicological profile of carbonochloridic acid derivatives is crucial for understanding their safety and efficacy. Common assessments include:

  • Acute Toxicity : Evaluations typically involve determining the LD50 (lethal dose for 50% of the population) in animal models, which helps gauge the compound's safety margin.
  • Chronic Toxicity : Long-term exposure studies assess potential carcinogenic effects or reproductive toxicity.

Case Studies and Research Findings

While specific case studies on carbonochloridic acid itself may be limited, related compounds have been studied extensively. For instance:

  • Fluorinated Esters : A study found that fluorinated esters exhibited enhanced antibacterial activity against resistant strains of bacteria. The mechanism was attributed to increased membrane permeability due to the fluorine substituent.
  • Ester Derivatives in Cancer Research : Research has shown that certain ester derivatives can inhibit tumor growth in vitro and in vivo, suggesting a potential pathway for developing anticancer agents from carbonochloridic acid derivatives.

Data Tables

PropertyValue/Description
Molecular FormulaC10H10ClF
Molecular Weight200.64 g/mol
LD50 (Rat)Data not available
Antimicrobial ActivityPotentially active against Gram-positive bacteria
Anticancer ActivityInvestigated but needs more research

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